molecular formula C24H34O4 B10827642 6-Heptyl-2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzoic acid

6-Heptyl-2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzoic acid

Cat. No.: B10827642
M. Wt: 386.5 g/mol
InChI Key: NVMFNBSPRTZODN-UHFFFAOYSA-N
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Description

6-Heptyl-2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzoic acid is a complex organic compound with a unique structure that includes a heptyl chain, two hydroxyl groups, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptyl-2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzoic acid typically involves multiple steps. One common method includes the reaction of a phenol derivative with a heptyl halide under basic conditions to form the heptyl-substituted phenol. This intermediate is then subjected to further reactions to introduce the cyclohexene ring and the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process often requires careful control of reaction conditions, such as temperature, pressure, and pH, to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Heptyl-2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives of the original compound.

Scientific Research Applications

6-Heptyl-2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used as an additive in various industrial processes, such as the production of polymers and resins.

Mechanism of Action

The mechanism by which 6-Heptyl-2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the heptyl chain and cyclohexene ring contribute to the compound’s overall hydrophobicity and stability. These interactions can influence various biological pathways, making the compound a valuable tool for studying molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-heptyl-4,6-dihydroxybenzoate: Similar structure but with a methyl ester group instead of a carboxylic acid.

    2,4-Dihydroxy-6-methylbenzoic acid: Lacks the heptyl chain and cyclohexene ring.

    2,4-Dihydroxy-3,6-dimethylbenzoic acid: Contains two methyl groups instead of the heptyl chain and cyclohexene ring.

Uniqueness

6-Heptyl-2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzoic acid is unique due to its combination of a long heptyl chain, hydroxyl groups, and a cyclohexene ring. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

6-heptyl-2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzoic acid

InChI

InChI=1S/C24H34O4/c1-5-6-7-8-9-10-17-14-20(25)22(23(26)21(17)24(27)28)19-13-16(4)11-12-18(19)15(2)3/h13-14,18-19,25-26H,2,5-12H2,1,3-4H3,(H,27,28)

InChI Key

NVMFNBSPRTZODN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O

Origin of Product

United States

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